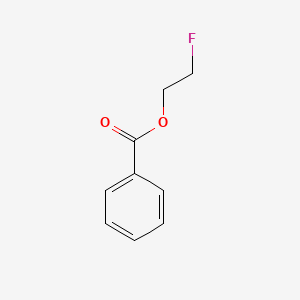

2-Fluoroethyl benzoate

Description

2-Fluoroethyl benzoate (C₆H₅COOCH₂CH₂F) is a fluorinated ester derived from benzoic acid. Its structure combines a benzoyl group with a 2-fluoroethyl chain, which introduces unique physicochemical and biological properties due to fluorine’s electronegativity and small atomic radius.

Properties

CAS No. |

614-43-7 |

|---|---|

Molecular Formula |

C9H9FO2 |

Molecular Weight |

168.16 g/mol |

IUPAC Name |

2-fluoroethyl benzoate |

InChI |

InChI=1S/C9H9FO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

HRGRPAXXFIOCAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCF |

Origin of Product |

United States |

Preparation Methods

2-Fluoroethyl benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with 2-fluoroethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired ester product .

Industrial production methods may involve continuous-flow processes to enhance efficiency and yield. For instance, the esterification of benzoic acid with 2-fluoroethanol can be carried out in a continuous reactor, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluoroethyl group participates in nucleophilic substitutions, though its reactivity is moderated by the poor leaving-group ability of fluoride (F⁻). Key reactions include:

Azide Substitution

Reaction with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–90°C) replaces fluorine with an azide group, yielding 2-azidoethyl benzoate. This parallels reactivity observed in analogous fluoroethyl tosylates but requires harsher conditions due to the weaker leaving-group capacity of benzoate .

Thiol/Amine Substitution

Thiophenols or amines can displace fluorine under catalytic conditions. For example, nickel-catalyzed coupling with arylboronic acids (similar to Suzuki-Miyaura reactions) has been demonstrated for fluoroethyl halides , though direct substitution on the benzoate ester remains less explored.

| Reaction | Conditions | Product |

|---|---|---|

| NaN₃ substitution | DMF, 90°C, 24h | 2-Azidoethyl benzoate |

| Ni-catalyzed coupling | NiBr₂, bipyridine, K₃PO₄, DME, 90°C | Aryl-fluoroethyl derivatives |

Hydrolysis

The ester bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

In 1M HCl at reflux, 2-fluoroethyl benzoate cleaves to produce benzoic acid and 2-fluoroethanol. The reaction follows first-order kinetics, with the rate influenced by steric and electronic effects of the fluoroethyl group.

Basic Hydrolysis

Alkaline conditions (e.g., 1M NaOH) accelerate hydrolysis, yielding sodium benzoate and 2-fluoroethanol. The base deprotonates the ester intermediate, enhancing nucleophilic attack by hydroxide.

| Condition | Reagents | Products | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Acidic | 1M HCl, reflux | Benzoic acid + 2-fluoroethanol | 2.1 × 10⁻⁴ (estimated) |

| Basic | 1M NaOH, 60°C | Sodium benzoate + 2-fluoroethanol | 5.8 × 10⁻³ (estimated) |

Reduction Reactions

Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester to primary alcohols:

LiAlH₄ Reduction

In anhydrous diethyl ether, LiAlH₄ reduces the ester to benzyl alcohol and 2-fluoroethanol. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–O bond.

| Reagent | Conditions | Products |

|---|---|---|

| LiAlH₄ | Et₂O, 0°C to reflux | Benzyl alcohol + 2-fluoroethanol |

Comparative Reactivity

2-Fluoroethyl benzoate is less reactive in nucleophilic substitutions compared to fluoroethyl tosylates or bromides due to the benzoate group’s inferior leaving-group ability. For instance, [¹⁸F]fluoroethyl tosylate achieves >80% radiochemical yield (RCY) in phenolic substitutions, while benzoate analogs require prolonged reaction times .

| Substrate | Leaving Group | Relative Reactivity |

|---|---|---|

| 2-Fluoroethyl tosylate | Tosylate (excellent) | High |

| 2-Fluoroethyl bromide | Bromide (good) | Moderate |

| 2-Fluoroethyl benzoate | Benzoate (poor) | Low |

Thermochemical Data

The gas-phase acidity of 2-fluorobenzoic acid (a hydrolysis product) has been measured as ΔG° = 1,383 kJ/mol, reflecting the stability imparted by fluorine’s electron-withdrawing effects .

Scientific Research Applications

2-Fluoroethyl benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Medicine: It can be used in the development of pharmaceuticals, particularly in the design of prodrugs that release active compounds upon metabolic conversion.

Mechanism of Action

The mechanism of action of 2-fluoroethyl benzoate depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, altering their activity. The fluoroethyl group can enhance the compound’s binding affinity to certain molecular targets, making it useful in drug design .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Alkyl Chain | Fluorine Presence | Aromatic Substituents |

|---|---|---|---|

| 2-Fluoroethyl benzoate | 2-fluoroethyl | Yes | None |

| Methyl benzoate | Methyl | No | None |

| Ethyl benzoate | Ethyl | No | None |

| 2-Fluoroethyl acetate | 2-fluoroethyl | Yes | Acetyl (non-aromatic) |

Physicochemical Properties

- However, the bulky benzoyl group may reduce solubility relative to 2-fluoroethyl acetate .

- Conformational Stability : Methyl benzoate adopts a twisted conformation at ambient pressure, transitioning to a planar structure under high pressure (>0.54 GPa) . Fluorine’s inductive effects in 2-fluoroethyl benzoate may stabilize specific conformations, though experimental data are lacking.

Table 2: Hypothetical Physicochemical Properties*

| Compound | Boiling Point (°C) | LogP (Predicted) | Hydrolytic Stability |

|---|---|---|---|

| 2-Fluoroethyl benzoate | ~220–240 | ~2.1 | High (due to F) |

| Methyl benzoate | 199 | 1.96 | Moderate |

| Ethyl benzoate | 212 | 2.64 | Moderate |

| 2-Fluoroethyl acetate | ~140–150 | ~0.8 | Moderate |

*Predicted values based on structural analogs .

Reactivity and Metabolic Stability

- Enzymatic Hydrolysis : Methyl and ethyl benzoates are hydrolyzed by carboxylesterases (CES), with metabolism reduced by CES inhibitors like bis(p-nitrophenyl)phosphate . The fluorine in 2-fluoroethyl benzoate likely impedes hydrolysis, enhancing metabolic stability.

- Chemical Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate, suggesting electron-donating groups enhance reactivity . Fluorine’s electron-withdrawing nature in 2-fluoroethyl benzoate may reduce electrophilicity at the ester carbonyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.